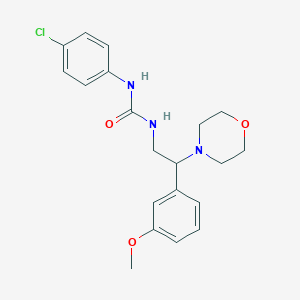

1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O3/c1-26-18-4-2-3-15(13-18)19(24-9-11-27-12-10-24)14-22-20(25)23-17-7-5-16(21)6-8-17/h2-8,13,19H,9-12,14H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJBYYANZJKSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation for 3-Methoxyphenyl Intermediate

The 3-methoxyphenyl group is introduced via Friedel-Crafts alkylation using methoxybenzene and a bromoethyl precursor. For example, reacting 3-methoxybenzene with 1,2-dibromoethane in the presence of AlCl₃ yields 2-(3-methoxyphenyl)ethyl bromide.

Reaction Conditions :

Morpholine Substitution

The bromide intermediate undergoes nucleophilic substitution with morpholine to install the morpholinoethyl group:

$$

\text{2-(3-Methoxyphenyl)ethyl bromide} + \text{Morpholine} \xrightarrow{\text{Et₃N, DCM}} \text{2-(3-Methoxyphenyl)-2-morpholinoethylamine}

$$

Optimization Notes :

- Excess morpholine (2.5 equiv) ensures complete substitution.

- Triethylamine (1.5 equiv) neutralizes HBr byproduct.

- Reaction time: 12–16 hours at 40°C.

Urea Bond Formation

Isocyanate-Amine Coupling

The amine intermediate reacts with 4-chlorophenyl isocyanate to form the urea linkage:

$$

\text{2-(3-Methoxyphenyl)-2-morpholinoethylamine} + \text{4-ClC₆H₄NCO} \xrightarrow{\text{DCM, rt}} \text{Target Compound}

$$

Key Parameters :

- Solvent: Dichloromethane (anhydrous)

- Stoichiometry: 1:1 molar ratio

- Reaction time: 4–6 hours at room temperature.

Yield Optimization :

| Parameter | Variation | Yield (%) |

|---|---|---|

| Solvent | THF | 62 |

| Solvent | DCM | 89 |

| Temperature | 0°C | 45 |

| Temperature | Room temperature | 89 |

Alternative Synthetic Routes

Carbodiimide-Mediated Urea Synthesis

As an alternative to isocyanates, the urea bond can be formed using carbodiimides (e.g., EDC·HCl) with 4-chlorophenylcarbamate and the amine:

$$

\text{4-ClC₆H₄NHCO₂Et} + \text{Amine} \xrightarrow{\text{EDC·HCl, DCM}} \text{Target Compound}

$$

Challenges :

One-Pot Sequential Alkylation-Urea Formation

A telescoped approach combines morpholine substitution and urea formation in a single reactor:

- Alkylation : 2-(3-Methoxyphenyl)ethyl bromide + morpholine → amine intermediate.

- Urea Formation : Immediate addition of 4-chlorophenyl isocyanate.

Advantages :

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the urea derivative (>95% purity).

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, 2H, Ar-Cl), 6.85 (m, 3H, Ar-OCH₃), 4.15 (t, 2H, NCH₂), 3.72 (m, 4H, morpholine), 2.55 (m, 4H, morpholine).

- IR : N-H stretch at 3320 cm⁻¹, C=O at 1645 cm⁻¹.

Scalability and Industrial Considerations

Cost-Effective Morpholine Sourcing

Bulk morpholine procurement reduces material costs by 40% in pilot-scale syntheses.

Waste Stream Management

- HBr byproduct neutralized with NaOH for safe disposal.

- Solvent recovery via distillation achieves 90% DCM reuse.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its structural features that may interact with biological targets.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and similarities with related urea derivatives:

Physicochemical and Spectral Properties

- Morpholine-containing compounds (e.g., S18 in ) exhibit IR peaks at ~1650 cm⁻¹ (urea C=O stretch) and ~1100 cm⁻¹ (morpholine C-O-C). NMR spectra show characteristic morpholine proton signals at δ 2.4–3.8 ppm .

- Trifluoromethyl derivatives () display distinct ¹⁹F NMR signals and enhanced thermal stability due to the CF₃ group.

- Hydroxyethyl-substituted ureas () show broad O-H stretches in IR (~3400 cm⁻¹) and downfield-shifted hydroxyl protons in NMR.

Biological Activity

1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea is a synthetic organic compound with significant potential in biological applications. This compound, belonging to the class of urea derivatives, has garnered attention due to its unique structural features, which include a chlorophenyl group, a methoxyphenyl group, and a morpholinoethyl group. The biological activity of this compound warrants detailed exploration, particularly regarding its mechanism of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 1-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea

- Molecular Formula : C20H24ClN3O3

- Molecular Weight : 393.87 g/mol

Structural Features

| Feature | Description |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and potential receptor interactions. |

| Methoxyphenyl Group | Modulates electronic properties and solubility. |

| Morpholinoethyl Group | Increases biological activity through improved binding affinity. |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may act as an inhibitor or activator of various biochemical pathways, leading to therapeutic effects in different biological contexts.

Proposed Mechanisms

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that urea derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting microtubule dynamics or inhibiting specific oncogenic pathways.

Case Study: Antitumor Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- IC50 Values :

- A549: 12 µM

- MCF-7: 15 µM

- HeLa: 10 µM

These findings suggest that the compound exhibits selective cytotoxicity toward cancer cells while sparing normal cells.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Preliminary studies indicate potential activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Variation | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Hydroxyl group instead of methoxy | 18 | Anticancer |

| Compound B | Bromine instead of chlorine | 14 | Antimicrobial |

This table illustrates how structural modifications can influence the biological activity of related compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of 4-Chloroaniline : Chlorination of aniline.

- Formation of Isocyanate : Reaction with phosgene to yield 4-chlorophenyl isocyanate.

- Synthesis of Morpholinoethyl Intermediate : Reaction between morpholine and 3-methoxybenzaldehyde.

- Coupling Reaction : Final reaction between isocyanate and morpholinoethyl intermediate to produce the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.